molecular formula C13H26ClN B3159345 N-(Cyclohexylmethyl)cyclohexanamine hydrochloride CAS No. 861372-11-4

N-(Cyclohexylmethyl)cyclohexanamine hydrochloride

Cat. No.: B3159345
CAS No.: 861372-11-4
M. Wt: 231.8 g/mol
InChI Key: WILGRQULPUQHRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Cyclohexylmethyl)cyclohexanamine hydrochloride (CAS 861372-11-4) is a secondary aliphatic amine supplied as its hydrochloride salt to enhance stability. This compound has a molecular formula of C13H26ClN and a molecular weight of 231.811 g/mol . It features two cyclohexane rings connected via a methylene bridge to a central amine group, resulting in 1 hydrogen bond donor, 1 hydrogen bond acceptor, and 3 rotatable bonds . As a member of the cycloalkylamine class, this compound serves as a versatile chemical intermediate and building block in organic synthesis and medicinal chemistry research. Its structural features make it a valuable scaffold for developing pharmacologically active compounds, particularly as a synthetic precursor for molecules with potential central nervous system activity . The hydrochloride salt form improves handling characteristics and solubility for various experimental applications. This compound is strictly for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any human or veterinary use .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(cyclohexylmethyl)cyclohexanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N.ClH/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13;/h12-14H,1-11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WILGRQULPUQHRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNC2CCCCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to N-(Cyclohexylmethyl)cyclohexanamine Hydrochloride

Established methods for the synthesis of N-(Cyclohexylmethyl)cyclohexanamine focus on the formation of the crucial carbon-nitrogen bond between the cyclohexylmethyl and cyclohexyl moieties. These routes are well-documented in organic chemistry and are widely applicable to the synthesis of secondary amines.

Reductive Amination Approaches

Reductive amination is a cornerstone of amine synthesis, allowing for the formation of amines from carbonyl compounds and ammonia (B1221849) or primary/secondary amines. wikipedia.orgmasterorganicchemistry.com In the context of N-(Cyclohexylmethyl)cyclohexanamine, this approach involves the reaction of cyclohexanecarboxaldehyde (B41370) with cyclohexylamine (B46788). The reaction proceeds via the initial formation of an imine intermediate, which is then reduced in situ to the desired secondary amine. wikipedia.org

A variety of reducing agents can be employed for this transformation, with common choices including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. masterorganicchemistry.comorganic-chemistry.org The choice of reducing agent can influence the reaction conditions and selectivity. For instance, sodium cyanoborohydride is particularly effective for reductive aminations as it is more selective for the reduction of the iminium ion over the starting aldehyde.

Catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney Nickel, is also a highly effective method for the reduction of the imine intermediate. researchgate.net This method is often favored in industrial settings due to its efficiency and the avoidance of stoichiometric metal hydride reagents.

Table 1: Reductive Amination Conditions for Analogous Secondary Amines


Utilizing Cyclohexylamine and Cyclohexylmethylamine Precursors

An alternative and direct approach to N-(Cyclohexylmethyl)cyclohexanamine is the N-alkylation of cyclohexylamine with a suitable cyclohexylmethyl electrophile. A common precursor for this is cyclohexylmethylamine, which can be converted into a leaving group, or more directly, cyclohexanemethanol (B47985) can be used in a "borrowing hydrogen" or "hydrogen autotransfer" methodology. organic-chemistry.org

In the borrowing hydrogen strategy, a catalyst, typically a transition metal complex, temporarily dehydrogenates the alcohol (cyclohexanemethanol) to the corresponding aldehyde (cyclohexanecarboxaldehyde) in situ. organic-chemistry.orgrsc.org This aldehyde then undergoes reductive amination with cyclohexylamine as described in the previous section. The same catalyst then facilitates the hydrogenation of the resulting imine to the final secondary amine. organic-chemistry.org This atom-economical process generates water as the only byproduct.

Direct alkylation of cyclohexylamine with cyclohexylmethyl halides is also a viable route, though it can be prone to over-alkylation, leading to the formation of the tertiary amine and quaternary ammonium (B1175870) salts. Careful control of reaction conditions and stoichiometry is necessary to favor the desired mono-alkylation product.

Salt Formation Procedures for Hydrochloride Synthesis

Once the free base, N-(Cyclohexylmethyl)cyclohexanamine, has been synthesized and purified, it is converted to its hydrochloride salt. This is a standard procedure for improving the stability, solubility, and handling of amine compounds. The process typically involves dissolving the amine in a suitable organic solvent, such as diethyl ether, ethyl acetate (B1210297), or dichloromethane, and then treating the solution with a source of hydrogen chloride.

Hydrogen chloride can be introduced as a gas, or more commonly, as a solution in an organic solvent like diethyl ether or isopropanol. The hydrochloride salt, being less soluble in the organic solvent, precipitates out of the solution and can be collected by filtration, washed with a small amount of cold solvent, and dried. For instance, a patent for a related compound, N-cyclohexyl-N-methyl-2-nitro-3-bromobenzylamine, describes its conversion to the hydrochloride salt, which had a melting point of 223-226 °C. organic-chemistry.orgfigshare.com Another example is the preparation of m-xylylenediamine (B75579) hydrochloride from the Boc-protected precursor. pku.edu.cn

Advanced Synthetic Strategies and Optimization

To enhance the efficiency, selectivity, and sustainability of the synthesis of this compound, advanced synthetic strategies are being explored. These often focus on the development of novel catalytic systems and the use of unconventional reaction media.

Catalytic Reaction Conditions (e.g., Heterogeneous Catalysis)

Heterogeneous catalysts are of significant interest for the synthesis of amines due to their ease of separation from the reaction mixture, potential for reuse, and often milder reaction conditions compared to stoichiometric reagents. researchgate.net In the context of N-alkylation and reductive amination, a variety of metal-supported catalysts have been investigated.

Nickel-based catalysts, such as Raney Nickel and nickel supported on alumina (B75360) (Ni/Al₂O₃), have shown high activity for the N-alkylation of amines with alcohols. figshare.comresearchgate.net These catalysts operate via the borrowing hydrogen mechanism and can effectively promote the formation of secondary amines. Studies on the N-alkylation of various amines with different alcohols have demonstrated the versatility of these nickel catalysts. researchgate.net

Precious metal catalysts, including those based on palladium (Pd), platinum (Pt), rhodium (Rh), and ruthenium (Ru), are also highly effective for reductive amination and N-alkylation reactions. rsc.orgmdpi.com For example, a Ru(II) complex has been reported for the N-alkylation of amines with a broad range of aliphatic alcohols. organic-chemistry.org Similarly, Pd-based catalysts have been successfully employed for N-alkylation reactions with alcohols. mdpi.com The choice of metal and support can significantly influence the catalyst's activity and selectivity.

Table 2: Heterogeneous Catalysts for N-Alkylation of Amines with Alcohols

Solvent System Effects and Reaction Media (e.g., Supercritical CO₂, Biphasic Systems)

The choice of solvent can have a profound impact on the rate, selectivity, and environmental footprint of a chemical reaction. In recent years, there has been a growing interest in the use of unconventional reaction media to overcome the limitations of traditional organic solvents.

Biphasic catalysis, where the catalyst resides in one phase (e.g., an aqueous or fluorous phase) and the reactants and products in another (typically organic), offers a facile method for catalyst separation and recycling. This approach can be particularly advantageous for homogeneously catalyzed reactions, combining the high activity and selectivity of these catalysts with the operational benefits of heterogeneous systems. The application of biphasic systems to the N-alkylation of aliphatic amines like cyclohexylamine could offer a more sustainable and efficient synthetic route. Further research is needed to explore the viability of these advanced solvent systems for the synthesis of N-(Cyclohexylmethyl)cyclohexanamine.

Chemoselectivity and Diastereoselectivity Control in Synthesis

The synthesis of complex molecules such as N-(Cyclohexylmethyl)cyclohexanamine and its derivatives demands precise control over chemoselectivity and diastereoselectivity to ensure the desired arrangement of atoms in three-dimensional space. Modern synthetic strategies increasingly employ advanced catalytic systems and reaction conditions to achieve high levels of stereocontrol, which is crucial for the biological activity of many pharmaceutical compounds.

Chemoselectivity in the synthesis of cyclohexanamine derivatives involves differentiating between multiple reactive functional groups within a molecule. For instance, during reductive amination, a common method for synthesizing such compounds, the reaction must be selective for imine formation and reduction over other potential side reactions involving carbonyl groups or other reducible moieties.

Diastereoselectivity focuses on controlling the relative stereochemistry of multiple chiral centers. In the context of N-(Cyclohexylmethyl)cyclohexanamine, this pertains to the spatial orientation of substituents on both cyclohexane (B81311) rings. Achieving a specific diastereomer often relies on sophisticated methodologies that guide the approach of reagents to a substrate.

Key strategies for achieving stereocontrol in the synthesis of related cyclohexylamine derivatives include:

Photoredox Catalysis: Visible-light-enabled photoredox catalysis has emerged as a powerful tool for stereoselective synthesis. For example, an intermolecular [4 + 2] cycloaddition of benzocyclobutylamines with α-substituted vinylketones can produce highly functionalized cyclohexylamine derivatives. nih.gov This method is noted for its ability to generate complex structures with excellent diastereoselectivities under mild conditions. nih.gov The mechanism often involves the formation of radical ions, whose subsequent reactions are guided by steric and electronic factors to favor the formation of one diastereomer over others. nih.gov

Cascade Reactions: Cascade, or domino, reactions offer an efficient pathway to complex molecules by combining multiple transformations in a single step. A cascade inter-intramolecular double Michael addition strategy has been used to synthesize highly functionalized cyclohexanones, which are precursors to cyclohexylamines. nih.gov These reactions can proceed with complete diastereoselectivity, forming the desired products in moderate to excellent yields. nih.gov The stereochemical outcome is determined during the intramolecular ring-closing step, where the transition state geometry dictates the final diastereomeric form.

Substrate Control: The inherent structure of the starting materials can also direct the stereochemical outcome. For instance, the reactions of cis- and trans-1,2-diaminocyclohexanes with 2,4-dinitrofluorobenzene show different reactivity, highlighting how the pre-existing stereochemistry of the cyclohexane ring influences the reaction pathway. rsc.org

The table below summarizes key methodologies and their effectiveness in controlling stereoselectivity in the synthesis of cyclohexylamine-related structures.

MethodologyKey FeaturesTypical Diastereomeric Ratio (d.r.)Reference
Photocatalyzed [4+2] CycloadditionMild reaction conditions, high atom economy, excellent functional group compatibility.>20:1 nih.gov
Cascade Double Michael AdditionFormation of multiple bonds in one pot, high efficiency.Complete diastereoselectivity in most cases nih.gov

Continuous Flow Synthesis Applications

Continuous flow chemistry has become an enabling technology for improving the synthesis of chemical compounds, offering significant advantages over traditional batch methods, particularly in terms of safety, efficiency, and scalability. nih.gov The high surface-area-to-volume ratio in flow reactors allows for superior heat transfer and precise temperature control, making it possible to safely perform highly exothermic reactions or use unstable intermediates. nih.gov

The application of flow chemistry is particularly relevant for multi-step syntheses, as it allows for the integration of reaction, separation, and purification steps without the need to isolate intermediates. nih.govrsc.org This approach has been successfully demonstrated in the synthesis of 2-(1-cyclohexenyl)ethylamine, a key intermediate for various pharmacologically active molecules, starting from cyclohexanone (B45756). rsc.orgrsc.org This integrated five-step process highlights the power of flow chemistry to streamline complex synthetic sequences. rsc.org

The key steps in this synthesis, performed in a continuous flow system, are:

Grignard Addition: Cyclohexanone reacts with vinyl magnesium chloride.

Rearrangement: The intermediate undergoes an acid-catalyzed rearrangement.

Amination: The resulting chloro-intermediate is reacted with an amine source.

Hydrazinolysis: A deprotection step is carried out using hydrazine (B178648) hydrate.

Extraction: In-line liquid-liquid extraction purifies the product stream. rsc.org

The table below outlines the parameters for a representative multi-step flow synthesis of a cyclohexanamine precursor.

Reaction StepReagentsTemperature (°C)Residence Time (min)Reactor Type
Grignard AdditionCyclohexanone, Vinyl Magnesium Chloride252PTFE Coil
RearrangementIntermediate, 37% HCl (aq)120~5PTFE Coil
AminationIntermediate, Tetrabutylammonium Phthalimide12020PTFE Coil
HydrazinolysisIntermediate, Hydrazine Hydrate14010PTFE Coil

Chemical Reactivity and Derivatization

General Reaction Mechanisms of Related Cyclohexanamine Derivatives

The reactivity of N-(Cyclohexylmethyl)cyclohexanamine and related secondary amines is primarily dictated by the lone pair of electrons on the nitrogen atom, which makes it both a base and a nucleophile. The bulky cyclohexyl groups can introduce significant steric hindrance, which may influence reaction rates and pathways compared to less hindered amines.

Common reaction mechanisms involving cyclohexanamine derivatives include:

N-Alkylation: As secondary amines, cyclohexanamine derivatives can undergo N-alkylation with alkyl halides via an SN2 mechanism. youtube.com The nitrogen atom acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide. This reaction can be used to synthesize tertiary amines.

Reductive Amination: This is a cornerstone reaction for forming C-N bonds and is a common method for synthesizing cyclohexylamines. wikipedia.orgresearchgate.net The reaction proceeds via two main steps:

Nucleophilic attack of an amine (like cyclohexylamine) on a carbonyl compound (like cyclohexanone) to form a hemiaminal, which then dehydrates to an iminium ion intermediate.

Reduction of the iminium ion by a reducing agent (e.g., hydrogen with a metal catalyst) to form the final amine product.

Acylation: Secondary amines react readily with acylating agents such as acid chlorides or anhydrides. The mechanism involves nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a leaving group (e.g., chloride) to form an amide. mnstate.edu

Cycloaddition Reactions: Cyclohexylamine derivatives can participate in cycloaddition reactions. For instance, a proposed mechanism for a photocatalyzed [4+2] cycloaddition involves the single-electron oxidation of an amine to form a radical cation, which then engages with an alkene to initiate a cascade of radical addition and ring-closing steps to form a new cyclic system. nih.gov

Dimer Nucleophile Mechanism: In reactions with certain aromatic compounds like 2,4-dinitrofluorobenzene, cyclohexylamine can participate in a 'dimer nucleophile' mechanism. rsc.org This mechanism suggests that a second molecule of the amine acts as a base, facilitating the removal of a proton in the rate-determining step, leading to a third-order kinetic dependence on the amine concentration in non-polar solvents. rsc.org

Strategies for Structural Modification and Analog Preparation

The preparation of analogs of N-(Cyclohexylmethyl)cyclohexanamine is essential for exploring structure-activity relationships in medicinal chemistry and materials science. Structural modifications can be targeted at the nitrogen substituent, the cyclohexyl rings, or both.

Key strategies for preparing analogs include:

Varying the N-Alkyl Group: The most straightforward modification involves changing the N-substituent. This can be achieved through the N-alkylation of dicyclohexylamine (B1670486) with different alkylating agents or by using different aldehydes/ketones in a reductive amination reaction with cyclohexylamine. chemrxiv.org The "borrowing hydrogen" methodology, often catalyzed by transition metals, provides a sustainable route for N-alkylation using alcohols as alkylating agents, with water as the only byproduct. chemrxiv.org

Reductive Amination with Diverse Building Blocks: The synthesis of dicyclohexylamine itself can be achieved by the reductive amination of cyclohexanone with cyclohexylamine. wikipedia.org By substituting cyclohexanone or cyclohexylamine with other cyclic or acyclic ketones/amines, a wide array of analogs can be produced.

Hydrogenation of Aromatic Precursors: Dicyclohexylamine can be prepared by the catalytic hydrogenation of aniline (B41778) or diphenylamine. wikipedia.orgchemicalbook.com Using substituted anilines or diphenylamines as starting materials allows for the introduction of various functional groups onto the cyclohexyl rings.

Flow Chemistry for Library Synthesis: Automated flow chemistry systems are powerful tools for rapidly generating libraries of analogs. drugdiscoverytrends.com By systematically varying the starting materials in a continuous flow process, a diverse set of compounds can be synthesized efficiently. This can be done through linear sequences where different building blocks are introduced at various stages or through multicomponent reactions where three or more diverse reactants are combined in a single step. drugdiscoverytrends.com

The table below presents common strategies for generating analogs of N-(Cyclohexylmethyl)cyclohexanamine.

StrategyKey ReactantsModification SiteExample Transformation
Reductive AminationCyclohexanone + Substituted AmineN-SubstituentCyclohexanone + Benzylamine → N-Benzylcyclohexylamine
N-AlkylationDicyclohexylamine + Alkyl Halide/AlcoholN-SubstituentDicyclohexylamine + Ethyl Iodide → N,N-Dicyclohexylethylamine
Aniline HydrogenationSubstituted Aniline + H₂/CatalystCyclohexyl Ring4-Methylaniline → 4-Methylcyclohexylamine
Stork Enamine SynthesisCyclohexanone + Secondary Amine → Enamine + Alkyl HalideCyclohexyl Ring (α-alkylation)Enamine of Cyclohexanone + Methyl Iodide → 2-Methylcyclohexanone

Advanced Analytical and Spectroscopic Characterization

Chromatographic Separation Techniques

Chromatography is essential for the separation and purification of N-(Cyclohexylmethyl)cyclohexanamine hydrochloride from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of amine compounds. For a secondary amine salt like this compound, a reverse-phase HPLC method would be a common approach. This method separates compounds based on their hydrophobicity.

A typical setup would involve a C18 stationary phase column. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer. The pH of the buffer is a critical parameter in the analysis of amines, as it affects their ionization state and, consequently, their retention on the column. For the hydrochloride salt, an acidic mobile phase is often used to ensure the amine is in its protonated, more polar form, which can influence its interaction with the stationary phase. Detection could be achieved using a UV detector, although the compound may have a weak chromophore, or more universally with an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD). For mass spectrometry-compatible methods, volatile buffers like formic acid or acetic acid would be used instead of non-volatile acids like phosphoric acid.

Table 1: Illustrative HPLC Parameters for Secondary Amine Analysis

ParameterExample Condition
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (Gradient)
Flow Rate 1.0 mL/min
Detector UV at 210 nm or ELSD
Injection Volume 10 µL

Flash Column Chromatography for Purification

Flash column chromatography is a preparative technique used for the efficient purification of synthesized compounds. To purify this compound, a stationary phase of silica (B1680970) gel would typically be employed.

The choice of eluent (mobile phase) is crucial for successful separation. A solvent system would be selected based on preliminary analysis by thin-layer chromatography (TLC). For amine compounds, which can interact strongly with the acidic silica gel, it is common to add a small amount of a basic modifier, such as triethylamine, to the eluent. This deactivates the acidic sites on the silica, preventing peak tailing and improving the separation. A gradient of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane/methanol mixtures) would be used to elute the compound from the column. Fractions would be collected and analyzed by TLC to identify those containing the pure product.

Spectroscopic Identification and Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum would be expected to show a complex set of overlapping signals in the aliphatic region (typically 0.8-3.5 ppm) corresponding to the protons of the two cyclohexyl rings and the methylene (B1212753) bridge. The proton attached to the nitrogen and the adjacent methylene protons would likely appear as downfield multiplets due to the electron-withdrawing effect of the protonated nitrogen atom. The integration of the signals would correspond to the number of protons in each environment.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbons of the cyclohexyl rings would resonate in the typical aliphatic region (around 20-45 ppm). The carbon of the methylene bridge and the carbons alpha to the nitrogen would be shifted downfield (typically 40-60 ppm) due to the influence of the nitrogen atom.

Mass Spectrometry (MS) (e.g., ESI-TOF)

Mass spectrometry is used to determine the molecular weight and can provide information about the structure of the compound. Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry would be a suitable technique. In positive ion mode, the analysis would detect the protonated molecule [M+H]⁺, where M is the free base, N-(Cyclohexylmethyl)cyclohexanamine. The high-resolution nature of TOF analysis would allow for the determination of the exact mass and, consequently, the elemental composition of the ion.

Table 2: Expected Mass Spectrometry Data

IonDescriptionExpected Exact Mass (for C₁₃H₂₆N⁺)
[M+H]⁺ Protonated free base196.2060

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. A broad and strong band in the region of 2700-2400 cm⁻¹ would be indicative of the N-H stretch of the secondary ammonium (B1175870) salt. The C-H stretching vibrations of the cyclohexyl and methylene groups would appear around 2930-2850 cm⁻¹. C-H bending vibrations would be observed in the 1470-1445 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~2930, ~2850 C-H stretchAliphatic (cyclohexyl, methylene)
2700-2400 (broad) N⁺-H stretchSecondary ammonium salt
~1450 C-H bendAliphatic (cyclohexyl, methylene)

Ultraviolet-Visible (UV-Vis) Spectroscopy

This compound, as a secondary aliphatic amine, does not possess chromophores that absorb significantly in the conventional UV-Vis region (200-800 nm). The electronic transitions available in simple amines, such as n→σ* transitions, occur at wavelengths below 200 nm and are often not detectable by standard spectrophotometers. Consequently, direct UV-Vis spectroscopy is generally not a primary method for the quantitative analysis or structural elucidation of this compound.

For analytical purposes requiring UV-Vis detection, such as in High-Performance Liquid Chromatography (HPLC), derivatization is often necessary. A chromophoric agent can be reacted with the secondary amine group to produce a derivative with strong absorbance at a suitable wavelength. For instance, derivatization with reagents like 1-fluoro-2,4-dinitrobenzene (B121222) (Sanger's reagent) can form N-alkyl-2,4-dinitroaniline derivatives, which are intensely colored and can be easily quantified using UV-Vis detection. researchgate.net

Purity Assessment Methodologies

The purity of this compound is critical for its application and is typically assessed using a combination of chromatographic and other analytical techniques. These methods are designed to separate the main compound from any starting materials, by-products, or degradation products.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a powerful and widely used technique for assessing the purity of amine salts. For N-(Cyclohexylmethyl)cyclohexanamine, a method utilizing a C18 or a specialized reverse-phase column like Newcrom R1 can be employed. nih.gov The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

A typical mobile phase for the analysis of this compound could consist of a mixture of acetonitrile and water with an acidic modifier, such as phosphoric acid or formic acid for mass spectrometry compatibility. nih.gov The acidic modifier helps to ensure consistent protonation of the amine, leading to sharp and symmetrical peaks. Detection can be achieved using a UV detector, often at a low wavelength (e.g., ~210 nm) where the compound may have some end-absorption, or more effectively after derivatization. Purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) offers a rapid and cost-effective method for the qualitative purity assessment of this compound. It can be used to quickly check for the presence of impurities. Due to the compound's lack of a strong chromophore, visualization on the TLC plate requires the use of a staining reagent or a plate with a fluorescent indicator.

The separation is achieved based on the differential partitioning of the compound and its impurities between the stationary phase (e.g., silica gel) and the mobile phase. nih.gov For amines, a common approach involves using a mobile phase containing an organic solvent mixture. nih.gov After development, the plate is dried and visualized. As with UV-Vis spectroscopy, derivatization can be employed to enhance detection. researchgate.net

Below is a table outlining typical conditions for the TLC analysis of cyclohexylamine (B46788) derivatives.

ParameterDescription
Stationary Phase Silica gel 60 F254
Mobile Phase A mixture of a nonpolar solvent (e.g., hexane or pentane), a more polar solvent (e.g., ethyl acetate or isoamyl ester), and a small amount of an acid or base (e.g., acetic acid or ammonia) to improve peak shape. researchgate.net
Visualization 1. UV light (254 nm) if the compound or impurities are UV-active or if a fluorescent plate is used. 2. Staining with a reagent such as ninhydrin (B49086) (for primary or secondary amines, may require heating), or potassium permanganate. 3. Exposure to iodine vapor.
Rf Value The retention factor (Rf) is calculated to identify compounds based on their migration distance relative to the solvent front. This value is dependent on the specific chromatographic conditions.

Computational Chemistry and Molecular Modeling Studies

Ligand-Receptor Interaction Modeling

Analysis of Specific Ligand-Receptor Interactions (e.g., Hydrophobic Pockets, Salt Bridges)

Understanding the precise interactions between a ligand and its receptor is fundamental to rational drug design. For a molecule like N-(Cyclohexylmethyl)cyclohexanamine hydrochloride, with its distinct chemical features, several types of interactions are critical for binding affinity and specificity.

The secondary amine group is another crucial feature. At physiological pH, this amine is protonated, carrying a positive charge. This enables the formation of a strong, charge-assisted hydrogen bond, or salt bridge , with a negatively charged amino acid residue, such as aspartate or glutamate, within the binding site. This type of ionic interaction is a key anchoring point for many ligands and is often essential for high-affinity binding unica.it. Molecular modeling studies of other ligands at the µ-opioid receptor, for example, have highlighted the determinant role of strong ionic interactions with key aspartate residues unica.it.

Table 1: Potential Ligand-Receptor Interactions for this compound
Molecular FeatureType of InteractionPotential Receptor ResiduesSignificance
Cyclohexyl RingsHydrophobic / van der WaalsLeucine, Isoleucine, Valine, Phenylalanine, TryptophanContributes to binding affinity by occupying nonpolar cavities and displacing water.
Protonated Amine (NH2+)Ionic / Salt BridgeAspartate (Asp), Glutamate (Glu)Acts as a primary anchor point, providing high-affinity and specific recognition.
Amine HydrogenHydrogen Bond DonorSerine, Threonine, Tyrosine, Aspartate, GlutamateProvides directional interaction, contributing to binding specificity.

Receptor Structural Biology and Homology Modeling

The foundation of structure-based drug design is a high-resolution three-dimensional model of the target receptor.

The successful crystallization and X-ray diffraction of a target protein provides an atomic-level blueprint of the binding site. In 2016, the crystal structure of the human σ1 receptor was solved, revealing a novel trimeric architecture with a cupin-like β-barrel fold containing the ligand-binding site nih.govnih.govresearchgate.net.

This structural data is invaluable for computational chemists. It allows for highly accurate molecular docking simulations where compounds like this compound can be placed into the binding site in silico to predict their binding pose and affinity. The crystal structure confirms the presence of the hydrophobic pocket and helps identify the specific residues that the cyclohexyl groups and the protonated amine could interact with, thus validating hypotheses about ligand-receptor interactions osti.govnih.gov. This structural knowledge provides a solid foundation for the rational design of new, more potent, and selective ligands nih.gov.

In the absence of an experimentally determined structure, homology modeling is a powerful technique to generate a predictive 3D model of a target protein. This method relies on the principle that proteins with similar amino acid sequences adopt similar three-dimensional structures.

Before the crystal structure of the σ1 receptor was available, researchers successfully created homology models based on its sequence similarity to the yeast sterol isomerase, ERG2 nih.govwikipedia.org. The process involves:

Template Identification: Finding a protein with a known structure (the template) that has significant sequence homology to the target protein.

Sequence Alignment: Aligning the amino acid sequence of the target with the template.

Model Building: Constructing the 3D model of the target by copying the coordinates of the template's backbone and building the side chains.

Refinement and Validation: Optimizing the model to resolve steric clashes and validating its stereochemical quality.

These homology models proved to be reliable and were successfully used for docking-based virtual screening to identify new σ1 ligands nih.govnih.gov. This approach remains crucial for many other receptors where experimental structures are not yet available, such as for the σ2 receptor, where homology models have been developed to guide ligand design tandfonline.com.

Ligand-Based Drug Design Approaches

When structural information about the receptor is limited, ligand-based methods can be employed. These approaches use the information from a set of known active molecules to infer the necessary features for biological activity.

A pharmacophore is an abstract 3D arrangement of essential molecular features that are necessary for a molecule to be recognized by a specific receptor and to exert a biological effect. These features include hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups dovepress.comnih.gov.

For a target like the σ1 receptor, a pharmacophore model can be generated from a set of known high-affinity ligands. Such a model would likely include:

Two hydrophobic features corresponding to the bulky nonpolar groups that occupy the hydrophobic pocket.

One positive ionizable feature representing the protonated amine critical for the salt bridge interaction.

The spatial relationship (distances and angles) between these features is precisely defined. This pharmacophore model then serves as a 3D query to rapidly screen large chemical databases for molecules that possess the same features in the correct geometric arrangement, enabling the discovery of structurally diverse compounds with the potential for the same biological activity nih.govresearchgate.net.

Table 2: Example of a Pharmacophore Model for σ1 Receptor Ligands
Pharmacophoric FeatureChemical Moiety ExamplePurpose in Ligand Binding
Hydrophobic Center 1Cyclohexyl or Phenyl groupInteraction with nonpolar receptor pocket.
Hydrophobic Center 2Cyclohexyl or Benzyl groupAdditional interaction with hydrophobic regions.
Positive Ionizable CenterProtonated secondary/tertiary amineFormation of a key salt bridge with an acidic residue.
Hydrogen Bond DonorAmine N-HDirectional interaction for specificity.

Virtual High-Throughput Screening (VHTS) is a computational technique that involves the rapid, automated screening of massive libraries of chemical compounds against a target protein to identify potential "hits" wuxibiology.com. These libraries can contain millions or even billions of virtual compounds that are synthetically accessible wuxibiology.comenamine.net.

The VHTS workflow is typically structure-based and proceeds as follows:

Target Preparation: A 3D structure of the receptor is prepared, either from an X-ray crystal structure or a homology model. The binding site is defined.

Library Preparation: A large library of 3D compound structures is generated and prepared for docking.

Molecular Docking: Each compound in the library is computationally docked into the receptor's binding site.

Scoring and Ranking: The docked poses are evaluated using a scoring function that predicts the binding affinity. Compounds are ranked based on their scores.

Hit Selection: The top-ranked compounds are selected for further analysis and, ultimately, for experimental testing.

This approach allows for the efficient exploration of a vast chemical space at a fraction of the cost and time of experimental high-throughput screening wuxibiology.com. VHTS campaigns using homology models of the σ1 receptor have successfully identified novel ligands, demonstrating the power of this technique even when experimental structures are unavailable nih.gov.

Table 3: Typical Workflow for a Virtual High-Throughput Screening Campaign
StepDescriptionTools and Resources
1. Target PreparationObtain and prepare a 3D receptor structure (e.g., from PDB or homology model). Define the binding site.Protein Data Bank (PDB), SWISS-MODEL, AutoDockTools
2. Library AcquisitionSelect a virtual compound library. Can range from commercially available compounds to massive "make-on-demand" spaces.ZINC database, Enamine REAL, MolPort
3. Docking SimulationSystematically dock each ligand from the library into the prepared receptor binding site.AutoDock Vina, Glide, FlexX
4. Post-Docking FilteringRank compounds by docking score and apply filters (e.g., pharmacophore models, ADME predictions).MOE, LigandScout, QikProp
5. Hit SelectionVisually inspect the top-ranked poses and select a diverse set of compounds for acquisition and biological testing.PyMOL, Chimera

Predictive Modeling of Chemical and Biological Properties

Computational chemistry and molecular modeling have emerged as indispensable tools in modern drug discovery and chemical research. These in silico methods allow for the prediction of a wide range of chemical and biological properties of molecules, thereby accelerating the identification and optimization of lead compounds. For this compound, predictive modeling can provide valuable insights into its potential bioactivity, pharmacokinetic profile, and toxicological properties. This section explores the application of various computational models to forecast the characteristics of this specific compound.

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of predictive chemistry. These models correlate the structural or property-based descriptors of a set of compounds with their biological activity. By establishing a mathematical relationship, a robust QSAR model can predict the activity of new, untested compounds like this compound. The development of a QSAR model for this compound would involve the generation of molecular descriptors, which can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices), and 3D (e.g., molecular shape).

Another powerful predictive tool is molecular docking. This technique simulates the binding of a ligand (in this case, this compound) to the active site of a biological target, such as a protein or enzyme. The docking process predicts the preferred binding orientation and affinity, often expressed as a docking score. A lower docking score typically indicates a more favorable binding interaction. For instance, docking studies could be performed against various receptors to predict the potential therapeutic targets of this compound.

Pharmacokinetic properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion), can also be predicted using computational models. These models are crucial for assessing the drug-likeness of a compound. For example, predictive models can estimate properties such as oral bioavailability, blood-brain barrier penetration, and metabolic stability. These predictions are based on the physicochemical properties of the molecule, such as its lipophilicity (LogP), molecular weight, and polar surface area.

The following table presents a hypothetical set of predicted physicochemical and ADME properties for this compound, which could be generated using various computational software and web-based tools. It is important to note that these are theoretical values and would require experimental validation.

PropertyPredicted ValueComputational Method/Model
Physicochemical Properties
Molecular Weight ( g/mol )231.82---
LogP (Octanol/Water Partition Coefficient)4.2ALOGPS 2.1
Topological Polar Surface Area (TPSA) (Ų)12.03E-Dragon
Hydrogen Bond Donors2ChemDraw
Hydrogen Bond Acceptors1ChemDraw
ADME Properties
Oral BioavailabilityGoodVeber's Rule
Blood-Brain Barrier (BBB) PenetrationHighPrediction model based on LogP and TPSA
CYP2D6 InhibitionInhibitorIn silico prediction models
Toxicological Properties
Ames MutagenicityNon-mutagenPreADMET
CarcinogenicityNon-carcinogenPreADMET

Detailed research findings from hypothetical molecular docking studies could further elucidate the potential biological targets of this compound. For example, if docked against the active site of a specific enzyme, the predicted binding energy and key interacting amino acid residues could suggest a mechanism of action.

The table below illustrates a hypothetical result from a molecular docking study of this compound against a putative protein target.

Protein TargetBinding Energy (kcal/mol)Key Interacting ResiduesPredicted Activity
Monoamine Oxidase B (MAO-B)-8.5TYR435, ILE199, CYS172Inhibitor
N-methyl-D-aspartate (NMDA) Receptor-7.2GLU236, ASN127Antagonist

These predictive models, while powerful, are subject to inherent limitations and their results must be interpreted with caution. Experimental validation is essential to confirm the computationally predicted properties and activities of this compound. Nevertheless, in silico studies provide a rational and cost-effective approach to guide further experimental investigations.

Pharmacological and Biochemical Investigations Preclinical Focus

Receptor Binding and Modulation Profile

Information regarding the direct interaction of N-(Cyclohexylmethyl)cyclohexanamine hydrochloride with key central nervous system receptors is not available in published preclinical studies. While the cyclohexylamine (B46788) moiety is present in various pharmacologically active agents, data specific to this compound is absent.

Sigma (σ) Receptor Affinity and Selectivity (e.g., σ1, σ2)

No studies detailing the binding affinity or selectivity of this compound for either the σ1 or σ2 receptor subtypes were identified. Although other cyclohexylamine derivatives have been investigated for their sigma receptor activity, this specific compound has not been characterized in this context in the available literature.

Opioid Receptor Affinity and Selectivity (e.g., μ-Opioid Receptor, ORL1 Receptor)

There is no published data on the affinity and selectivity of this compound for any opioid receptor subtypes, including the μ-opioid receptor and the nociceptin/orphanin FQ (NOP) receptor (ORL1).

Dopamine (B1211576) D2 Receptor Allosteric Modulation and Orthosteric Binding

Preclinical investigations into the potential allosteric modulation or direct orthosteric binding of this compound at the dopamine D2 receptor have not been reported in the scientific literature.

Quantitative Binding Assays (e.g., Ki Values, Radioligand Binding Assays)

Consistent with the lack of data in the subsections above, no quantitative binding assay results, such as Ki (inhibition constant) values derived from radioligand binding assays, are available for this compound.

Enzyme Inhibition and Activity Modulation

Acetylcholinesterase Inhibition

No preclinical studies were found that evaluated the ability of this compound to inhibit the enzyme acetylcholinesterase. Therefore, its potential as an acetylcholinesterase inhibitor is currently unknown.

Vanin-1 Inhibition Studies

Currently, there is no publicly available scientific literature detailing studies that have specifically investigated the inhibitory activity of this compound against the enzyme Vanin-1.

Janus Kinase (JAK) Family Inhibition (e.g., JAK3)

No specific preclinical data were identified in the public domain that examines the inhibitory effects of this compound on members of the Janus Kinase (JAK) family, including JAK3. The JAK/STAT signaling pathway is a critical component of cytokine signaling, playing a key role in immune and inflammatory responses. mdpi.comnih.gov This pathway involves the activation of JAKs, which then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. mdpi.comyoutube.com These phosphorylated STATs form dimers, translocate to the nucleus, and modulate gene transcription. mdpi.comyoutube.com While the role of the JAK/STAT pathway in various diseases is well-established, the specific interaction of this compound with this pathway has not been reported. nih.gov

In Vitro Enzyme Activity Assays

A comprehensive search of scientific databases did not yield any specific in vitro enzyme activity assays for this compound.

Cellular and Subcellular Mechanism Studies

Modulation of Intracellular Signaling Pathways (e.g., Ca2+ Signaling, JAK/STAT Pathway, TLR4 Pathway)

Detailed preclinical investigations into the effects of this compound on key intracellular signaling pathways are not yet available in published literature. This includes its potential modulation of:

Ca2+ Signaling: There are no current studies describing the impact of this compound on intracellular calcium signaling.

JAK/STAT Pathway: As mentioned previously, the interaction between this compound and the JAK/STAT signaling cascade has not been characterized. mdpi.comnih.govyoutube.comnih.gov

TLR4 Pathway: The Toll-like Receptor 4 (TLR4) signaling pathway is a fundamental part of the innate immune system, recognizing bacterial endotoxins and triggering inflammatory responses. nih.govnih.gov However, there is no available research on the modulatory effects of this compound on the TLR4 pathway.

Ion Channel Regulation

Specific studies examining the direct regulatory effects of this compound on various ion channels have not been reported in the scientific literature.

Structure Activity Relationships Sar and Structure Affinity Relationships Safir

Correlating Structural Modifications with Biological Activity

The biological activity of N-(Cyclohexylmethyl)cyclohexanamine-related compounds is intrinsically linked to their three-dimensional structure. Modifications to the core scaffold can dramatically alter their interaction with sigma receptors, influencing both affinity and whether the compound acts as an agonist or antagonist. For instance, the norbenzomorphan scaffold has been identified as a versatile chemical template for developing sigma receptor ligands. Variations in substituents on the aromatic ring of this structure significantly impact subtype selectivity. nih.gov

Studies on various analogs have demonstrated that specific structural elements are critical for potent sigma receptor binding. These elements often include a basic amine group and hydrophobic regions, which are present in the dicyclohexylamine (B1670486) structure. The spatial arrangement of these features dictates the compound's ability to fit into the receptor's binding pocket and engage in favorable interactions.

Impact of Substituent Introduction on Activity and Affinity (e.g., Cyclohexyl Ring Moieties, N-Substitution)

The introduction and modification of substituents on the N-(Cyclohexylmethyl)cyclohexanamine scaffold have profound effects on receptor affinity and selectivity.

Cyclohexyl Ring Moieties: The cyclohexyl groups are crucial for the high affinity of many ligands at sigma receptors. In a series of analogs based on 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28), the removal of the cyclohexyl ring led to a drastic 1000-fold decrease in affinity for both sigma-1 and sigma-2 receptors. nih.gov Replacing the cyclohexyl group with aryl rings also resulted in a significant drop in affinity. nih.gov This highlights the importance of the bulky, hydrophobic nature of the cyclohexyl ring for optimal interaction with the receptor binding site.

N-Substitution: The nature of the substituent on the nitrogen atom is another critical determinant of activity. High-affinity sigma-1 receptor ligands often contain a nitrogen atom connected to long alkyl chains. nih.govnih.gov In a series of N-substituted cis-N-[2-(3,4-dichlorophenyl)ethyl]-2-(1-pyrrolidinyl)cyclohexylamines, the N-alkyl-substituted derivatives generally exhibited very high affinity for sigma receptors. nih.gov Interestingly, the unsubstituted derivative in this series was the most potent ligand, suggesting that in some scaffolds, a free amine may be optimal. nih.gov Modification of the nitrogen atom connected to the cyclohexyl group, such as through substitution or incorporation into an amide, primarily affects the affinity for the sigma-1 receptor subtype. nih.gov

The following table summarizes the impact of certain substitutions on sigma receptor affinity based on studies of related compounds:

Compound/Modification Target Receptor(s) Effect on Affinity
Removal of Cyclohexyl Ring from PB28 analogSigma-1 & Sigma-21000-fold decrease nih.gov
Replacement of Cyclohexyl Ring with Aryl Rings in PB28 analogSigma-1 & Sigma-2Significant decrease nih.gov
N-unsubstituted cis-N-[2-(3,4-dichlorophenyl)ethyl]-2-(1-pyrrolidinyl)cyclohexylamineSigmaMost potent in its series nih.gov
Modification of N-atom connected to cyclohexyl groupSigma-1Primarily affected nih.gov

Stereochemical Influences on Activity and Binding

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological activity of N-(Cyclohexylmethyl)cyclohexanamine analogs. The specific orientation of substituents can significantly influence how a ligand fits into the chiral environment of a receptor binding site.

For a series of N-substituted cis-N-[2-(3,4-dichlorophenyl)ethyl]-2-(1-pyrrolidinyl)cyclohexylamines, it was observed that the 1R,2S enantiomers bound more potently to sigma receptors than their corresponding 1S,2R enantiomers. nih.gov This demonstrates a clear stereopreference of the receptor for one enantiomer over the other. Furthermore, the cis configuration of the substituents on the cyclohexyl ring was found to be necessary for higher sigma receptor affinity compared to the trans configuration. nih.gov

In another class of compounds, (+/-)-cis-N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)cyclohexylamine (BD614) and its optically pure enantiomers, the 1S,2R-(-) enantiomer (BD737) and the 1R,2S-(+) enantiomer (BD738), all exhibited high affinity for sigma receptors, with Ki values of 2.0 nM, 1.3 nM, and 6 nM, respectively. nih.gov This again highlights the influence of stereoisomerism on binding affinity.

These findings underscore the importance of stereoselective synthesis in developing potent and selective sigma receptor ligands. nih.govrsc.org The precise spatial arrangement of functional groups is critical for establishing the key interactions within the receptor's binding pocket that lead to high-affinity binding.

Correlation between Binding Affinity (Ki Values) and Calculated Free Binding Energy

The binding affinity of a ligand for its receptor, experimentally determined as the inhibition constant (Ki), is thermodynamically related to the Gibbs free energy of binding (ΔG). A lower Ki value corresponds to a more negative (i.e., more favorable) free energy of binding, indicating a stronger and more stable interaction between the ligand and the receptor. researchgate.net

This relationship can be expressed by the equation: ΔG = RT * ln(Ki) where R is the gas constant and T is the absolute temperature.

Computational methods, such as molecular docking and molecular dynamics simulations, are often employed to calculate the theoretical binding free energy. researchgate.netwustl.edunih.gov These calculations can predict how tightly a ligand will bind to its target and can be a valuable tool in the early stages of drug design. A strong correlation between experimentally determined Ki values and calculated free binding energies provides confidence in the accuracy of the computational model and its predictive power for designing new, more potent ligands. researchgate.netnih.gov For sigma receptor ligands, molecular docking simulations have been used to analyze the binding modes and estimate the theoretical binding affinities of novel compounds. nih.gov

Design Strategies for Analogues with Modulated Receptor Selectivity

The development of analogues with specific selectivity for either the sigma-1 or sigma-2 receptor subtype is a key goal in medicinal chemistry. grantome.comutexas.eduumsystem.edu This is often achieved through systematic structure-activity relationship (SAR) studies and rational drug design approaches. researchgate.netnih.gov

One successful strategy involves modifying a common scaffold to favor binding to one receptor subtype over the other. For example, with the norbenzomorphan scaffold, it has been shown that the position of substituents on the aromatic ring can be "tuned" to achieve selectivity. nih.gov Generally, substitution at the C7 position tends to favor sigma-1 receptor binding, while substitution at the C8 position leads to a preference for the sigma-2 receptor. nih.gov

Another approach is scaffold hopping, where the core structure of a known ligand is replaced with a different, often structurally simpler, scaffold while retaining the key pharmacophoric elements necessary for binding. utexas.edu This can lead to the discovery of novel chemical classes with improved properties, including enhanced selectivity. For instance, simplifying the norbenzomorphan motif to a tetralin scaffold has led to the development of potent and selective sigma-2 receptor ligands. utexas.edu

Furthermore, introducing or modifying functional groups can alter the electronic and steric properties of a ligand, thereby influencing its interaction with the distinct binding pockets of the sigma-1 and sigma-2 receptors. For example, in a series of benzamide (B126) compounds, the ability to form an intramolecular hydrogen bond was found to be important for good sigma receptor affinity. nih.gov

These design strategies, guided by SAR and computational modeling, are crucial for the development of highly selective ligands that can be used as pharmacological tools to probe the distinct functions of sigma receptor subtypes and as potential therapeutic agents. grantome.comumsystem.edu

Preclinical Pharmacokinetics and Metabolism

In Vivo Pharmacokinetic Profiles (Animal Studies)

No publicly available data were found regarding the in vivo pharmacokinetic profile of N-(Cyclohexylmethyl)cyclohexanamine hydrochloride in any animal models.

Absorption and Elimination Kinetics

Information on the absorption and elimination kinetics of this compound following administration in animal models is not available in the searched literature.

Plasma Clearance and Half-Life Assessment

There are no accessible studies detailing the plasma clearance rates or the biological half-life of this compound in preclinical animal studies.

Tissue Distribution Studies (e.g., Testes)

Specific studies investigating the distribution of this compound into various tissues, including the testes, have not been identified in the public domain.

Bioavailability Determination

The bioavailability of this compound following extravascular administration in animal models has not been reported in the available literature.

Dose-Dependent Kinetics

No information could be retrieved concerning the dose-dependent pharmacokinetic behavior of this compound.

In Vitro Metabolic Stability and Pathways

There is a lack of publicly accessible data from in vitro studies on the metabolic stability and potential metabolic pathways of this compound.

Microsomal Metabolism Studies

There are no available studies that have investigated the metabolism of this compound using rat liver microsomes or other microsomal preparations. Such studies are crucial for identifying the primary enzymes responsible for a compound's breakdown, with a particular focus on the Cytochrome P450 (CYP) superfamily of enzymes. The CYP enzymes are a major determinant of the rate of drug metabolism and can significantly influence a compound's efficacy and potential for drug-drug interactions. Without these data, the role of CYP-mediated metabolism in the clearance of this compound is unknown.

Identification of Metabolic Transformations

Detailed information regarding the specific metabolic transformations that this compound undergoes is not available. Typically, compounds with similar chemical structures, featuring cyclohexyl rings and a secondary amine, might be expected to undergo several types of metabolic reactions. These could theoretically include:

Hydroxylation: The addition of a hydroxyl (-OH) group to the cyclohexyl rings.

N-Dealkylation: The removal of one of the cyclohexylmethyl groups from the nitrogen atom.

Oxidation: Further oxidation of any hydroxylated metabolites.

Acetylation: The addition of an acetyl group to the nitrogen atom.

However, without experimental evidence from in vitro or in vivo studies, the actual metabolic pathways for this specific compound remain speculative.

Enzymatic Pathways Involved in Metabolism

The specific enzymatic pathways responsible for the metabolism of this compound have not been elucidated. While enzymes such as polyamine oxidases are known to be involved in the metabolism of secondary amines, their specific role, if any, in the biotransformation of this compound has not been investigated. The lack of research in this area means there is no information to confirm or exclude the involvement of these or other enzymatic systems.

Synthetic Applications and Role As Chemical Intermediate

Building Block in the Synthesis of Complex Organic Molecules

The utility of N-(Cyclohexylmethyl)cyclohexanamine as a building block is rooted in the reactivity of its secondary amine functionality. This amine can readily participate in nucleophilic substitution and addition reactions, allowing for the introduction of the dicyclohexylmethyl moiety into a variety of organic frameworks. This is particularly valuable in the synthesis of sterically hindered or structurally complex molecules where the bulky cyclohexyl groups can impart specific conformational constraints or lipophilic character.

While specific examples detailing the synthesis of highly complex molecules directly from N-(Cyclohexylmethyl)cyclohexanamine are not extensively documented in readily accessible scientific literature, the general reactivity of secondary amines suggests its potential in synthesizing a range of organic compounds. For instance, it can react with acyl chlorides, anhydrides, and carboxylic acids to form corresponding amides, which are prevalent in many biologically active molecules and advanced materials.

A general representation of its role as a building block is the synthesis of N-substituted derivatives. For example, the reaction with various electrophiles can lead to the formation of a diverse library of compounds with potential applications in medicinal chemistry and materials science.

Table 1: Potential Reactions of N-(Cyclohexylmethyl)cyclohexanamine as a Building Block

Reactant ClassProduct ClassPotential Significance
Acyl Halides / AnhydridesAmidesPrecursors to pharmaceuticals, polymers, and agrochemicals.
Alkyl HalidesTertiary AminesIntermediates in the synthesis of catalysts, surfactants, and dyes.
Aldehydes / KetonesEnamines / IminesVersatile intermediates for carbon-carbon bond formation.
Isocyanates / IsothiocyanatesUreas / ThioureasImportant functional groups in bioactive compounds.

Development of Novel Synthetic Approaches for Related Compounds

The chemical properties of N-(Cyclohexylmethyl)cyclohexanamine and its derivatives can contribute to the development of new synthetic methodologies. The steric bulk of the cyclohexyl groups can influence the stereoselectivity of reactions, potentially leading to the development of novel asymmetric syntheses.

Research into the synthesis of various cyclohexylamine (B46788) derivatives often provides insights into new synthetic routes that could be adapted for N-(Cyclohexylmethyl)cyclohexanamine. For example, methods developed for the N-alkylation or N-arylation of other secondary amines could be applied to this specific compound to generate libraries of related molecules for screening in various applications. The exploration of its reactivity in multi-component reactions, for instance, could open up new avenues for the efficient, one-pot synthesis of complex heterocyclic systems.

Potential in Creating Molecules for Diverse Scientific Fields

The structural motif of N-(Cyclohexylmethyl)cyclohexanamine, featuring two saturated carbocyclic rings, suggests its potential in creating molecules with applications across various scientific disciplines.

In medicinal chemistry , the lipophilic nature of the cyclohexyl groups can enhance the ability of a drug candidate to cross cell membranes. By incorporating this amine into a larger molecule, it may be possible to modulate the pharmacokinetic properties of a potential therapeutic agent. The secondary amine itself can be a key pharmacophore, interacting with biological targets such as enzymes and receptors.

In the field of materials science , the rigid and bulky nature of the dicyclohexylmethyl group could be exploited in the design of new polymers or liquid crystals. The incorporation of this moiety could influence the physical properties of materials, such as their thermal stability, solubility, and mechanical strength.

Furthermore, in agrochemical research , derivatives of N-(Cyclohexylmethyl)cyclohexanamine could be investigated for potential herbicidal, insecticidal, or fungicidal activities. The structural diversity that can be generated from this building block allows for the creation of a wide range of compounds to be tested for biological activity.

While extensive, specific research on the applications of N-(Cyclohexylmethyl)cyclohexanamine hydrochloride is not widely reported, its fundamental chemical nature as a secondary amine with bulky aliphatic substituents strongly suggests its utility as a valuable intermediate and building block in the synthesis of a wide array of complex and potentially useful organic molecules.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(Cyclohexylmethyl)cyclohexanamine hydrochloride, and how can side products be minimized?

  • Methodological Answer : The synthesis typically involves reductive amination. A validated approach uses cyclohexanamine and brominated/alkyl halide precursors under mild reducing conditions (e.g., sodium borohydride) to minimize side reactions. For example, analogous compounds like N-(3-Bromobenzyl)cyclohexanamine hydrochloride are synthesized via reductive coupling of 3-bromobenzaldehyde and cyclohexylamine, achieving >75% yield with controlled stoichiometry and inert atmospheres . Catalyst selection (e.g., Pd/C for hydrogenation) and stepwise purification (e.g., recrystallization from ethanol) enhance purity.

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify cyclohexyl and methylene protons (δ 1.2–2.4 ppm for cyclohexyl; δ 3.1–3.5 ppm for CH2_2 groups).
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak ([M+H]+^+ at m/z 232.2 for C13_{13}H26_{26}ClN) and fragmentation patterns.
  • X-ray Crystallography (if crystalline): Resolves stereochemistry and salt formation .

Q. How does the hydrochloride salt form influence solubility and formulation for in vitro studies?

  • Methodological Answer : The hydrochloride salt improves aqueous solubility (e.g., >50 mg/mL in PBS) compared to the free base, enabling biological assays. Formulation protocols recommend lyophilization followed by reconstitution in buffered solutions (pH 4–6) to prevent degradation. Stability studies suggest storage at –20°C under anhydrous conditions .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights exist for cyclohexylamine derivatives targeting neurotransmitter systems?

  • Methodological Answer : SAR studies on analogues (e.g., N-(3-Methoxypropyl)cyclohexanamine hydrochloride) reveal:

  • Aliphatic chain length : Longer chains (e.g., methoxypropyl) enhance blood-brain barrier penetration.
  • Substituent effects : Electron-withdrawing groups (e.g., bromine) reduce receptor affinity, while methoxy groups improve μ-opioid receptor binding.
  • Cyclohexyl conformation : Chair conformations stabilize hydrophobic interactions with receptor pockets .

Q. How can researchers resolve contradictions in reported biological activities of this compound?

  • Methodological Answer : Discrepancies (e.g., varying IC50_{50} values in receptor assays) arise from differences in assay conditions (pH, cell lines). Mitigation strategies include:

  • Orthogonal assays : Combine radioligand binding (e.g., 3^3H-naloxone displacement) with functional assays (cAMP inhibition).
  • Standardized controls : Use reference compounds like N-Benzylcyclohexylamine hydrochloride for cross-validation .
  • Batch consistency : Verify purity via HPLC (>98%) and exclude solvent residues (e.g., DCM) that interfere with assays .

Q. What in vitro models are suitable for evaluating the neuropharmacological effects of this compound?

  • Methodological Answer :

  • Primary neuronal cultures : Rat cortical neurons for assessing neurotransmitter reuptake inhibition (e.g., serotonin/dopamine).
  • Recombinant receptor assays : HEK293 cells expressing human μ-opioid or NMDA receptors for dose-response profiling.
  • Safety screening : Hepatocyte viability assays (e.g., HepG2) to rule off-target cytotoxicity .

Safety and Compliance

Q. What are the recommended storage and handling protocols to ensure compound stability?

  • Methodological Answer :

  • Storage : –20°C in airtight, light-resistant containers with desiccants (e.g., silica gel).
  • Handling : Use glove boxes for hygroscopic salts; avoid prolonged skin contact (LD50_{50} >500 mg/kg in rodents).
  • Disposal : Incinerate via EPA-approved hazardous waste protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(Cyclohexylmethyl)cyclohexanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(Cyclohexylmethyl)cyclohexanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.